2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16-9-11(8-14-16)15-13(17)7-10-5-3-4-6-12(10)18-2/h3-6,8-9H,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGSQPRXRGEGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including our compound of interest. In vitro evaluations have shown that this compound exhibits effective activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.8 μg/mL |
These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 12.50 | Cell cycle arrest at the G2/M phase |
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer drug .
Other Biological Activities
In addition to antimicrobial and anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro, which could lead to applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit significant anti-cancer activity, particularly against breast cancer cell lines, through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anti-Cancer Activity
A study investigated the anti-cancer properties of pyrazole derivatives, including 2-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with desired properties.
Example Reaction:
The synthesis of substituted pyrazoles often involves the reaction of this compound with electrophiles to produce novel derivatives with enhanced biological activity .
Material Science
Research has explored the use of pyrazole derivatives in the development of materials with unique properties. For instance, studies have shown that incorporating pyrazole structures into polymers can enhance thermal stability and mechanical strength.
Application: Polymer Development
The integration of this compound into polymer matrices has been studied for applications in coatings and adhesives, where improved performance characteristics are desired .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-cancer agent | Induces apoptosis in cancer cells |
| Organic Synthesis | Intermediate for synthesizing complex compounds | Useful in creating novel pyrazole derivatives |
| Material Science | Enhances properties of polymers | Improves thermal stability and mechanical strength |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
